N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride
CAS No.: 1215548-24-5
Cat. No.: VC6860295
Molecular Formula: C19H20BrCl2N3OS
Molecular Weight: 489.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215548-24-5 |
|---|---|
| Molecular Formula | C19H20BrCl2N3OS |
| Molecular Weight | 489.25 |
| IUPAC Name | N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C19H19BrClN3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-15(21)11-13)19-22-16-8-7-14(20)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H |
| Standard InChI Key | RKGVXSUCKGYQBZ-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride. Its molecular formula, C₁₉H₂₀BrCl₂N₃OS, reflects the incorporation of bromine, chlorine, and sulfur atoms, which contribute to its electronic and steric properties .
Structural Characterization
The compound’s structure comprises:
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A 6-bromobenzo[d]thiazole moiety, which is a bicyclic aromatic system with sulfur and nitrogen atoms.
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A 3-chlorobenzamide group linked to the thiazole ring via an amide bond.
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A 3-(dimethylamino)propyl side chain, which enhances solubility and potential receptor interactions.
| Property | Value | Source Citation |
|---|---|---|
| Molecular Weight | 489.25–489.3 g/mol | |
| CAS Registry Number | 1215548-24-5 | |
| SMILES | CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl.Cl | |
| InChI Key | RKGVXSUCKGYQBZ-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with:
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Bromination of benzo[d]thiazol-2-amine to introduce the bromine atom at the 6-position.
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Amide coupling between 6-bromobenzo[d]thiazol-2-amine and 3-chlorobenzoyl chloride under Schotten-Baumann conditions.
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Alkylation of the secondary amine with 3-(dimethylamino)propyl chloride to introduce the tertiary amine side chain.
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Salt formation via treatment with hydrochloric acid to yield the hydrochloride form.
Reaction Conditions
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Temperature: 0–5°C during bromination to prevent side reactions.
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Catalysts: Triethylamine for amide bond formation.
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Solvents: Dichloromethane (DCM) for coupling; ethanol for crystallization.
Physicochemical Properties
Spectroscopic Characterization
Pharmacological Profile and Mechanisms
Proposed Mechanism of Action
The dimethylamino-propyl side chain may facilitate cellular uptake via proton sponge effects, while the bromothiazole core intercalates DNA or binds enzyme active sites.
Research Applications
Drug Discovery
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Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., logP reduction via the hydrochloride salt) .
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Targeted Therapies: Explored in kinase inhibitor screens due to its ATP-mimetic amide group.
Chemical Biology
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Fluorescent Probes: Bromine atom allows radiolabeling for tracking studies.
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